2-Amino-3,5-diiodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

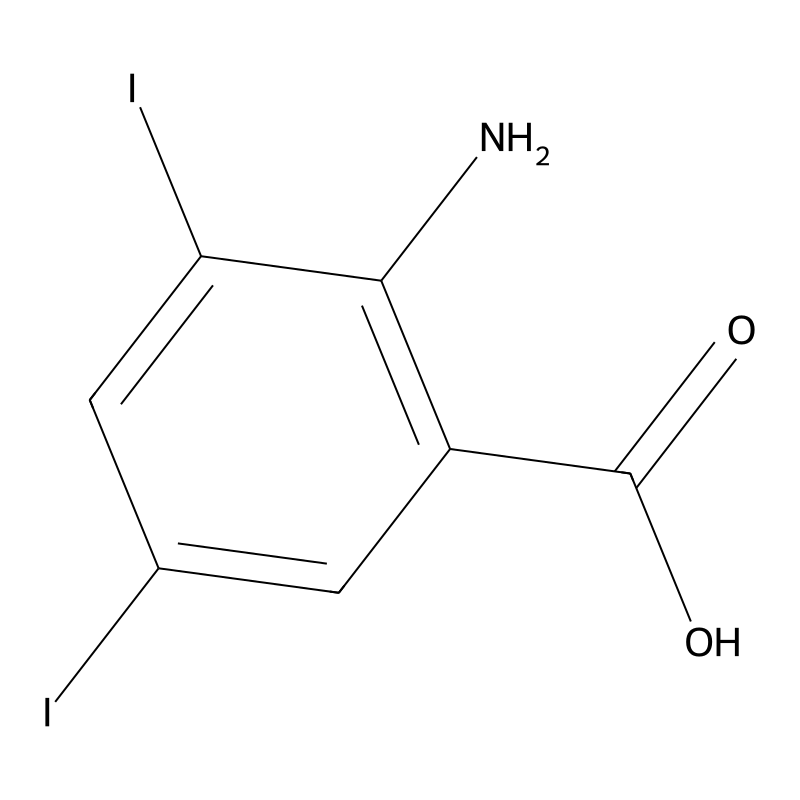

2-Amino-3,5-diiodobenzoic acid is an organic compound characterized by the molecular formula . It features a benzene ring substituted with two iodine atoms at the 3 and 5 positions, an amino group at the 2 position, and a carboxylic acid group. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its distinct structure contributes to unique chemical properties and biological activities.

There is currently no documented information regarding a specific mechanism of action for ADIBA.

- Toxicity: Information on ADIBA's specific toxicity is unavailable. However, due to the presence of iodine, it's advisable to handle it with care, assuming moderate toxicity until further research is available.

- Flammability: Limited data available, but the presence of an aromatic ring suggests low flammability.

- Reactivity: As with decomposition, strong heating or exposure to harsh chemicals might lead to unpredictable reactions.

Synthesis and Characterization:

2-Amino-3,5-diiodobenzoic acid is a chemical compound synthesized through various methods, including diazotization, Sandmeyer reaction, and iodination of anthranilic acid. Researchers have reported its synthesis and characterized its properties using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ]. These techniques help confirm the structure and purity of the synthesized compound.

Potential Applications:

While the specific scientific research applications of 2-Amino-3,5-diiodobenzoic acid are not extensively documented, its properties suggest potential use in various research areas:

- Organic synthesis: The presence of reactive functional groups (amino and carboxylic acid) makes it a potential building block for the synthesis of more complex organic molecules with desired properties [].

- Medicinal chemistry: The combination of the amino group and the two iodine atoms could contribute to potential biological activities, prompting investigation for its medicinal properties []. However, further research is needed to explore its efficacy and safety for any therapeutic applications.

- Material science: The aromatic structure and functional groups might be useful in the development of novel materials with specific functionalities, although further research is required to explore its potential in this field [].

The reactivity of 2-Amino-3,5-diiodobenzoic acid can be attributed to its functional groups. Key reactions include:

- Diazotization: The amino group can be converted into a diazonium salt, which can then participate in further substitutions.

- Sandmeyer Reaction: This reaction allows for the introduction of different substituents onto the aromatic ring via halogenation.

- Iodination: The iodine substituents can undergo further reactions, such as nucleophilic substitutions, depending on the reaction conditions.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological or chemical properties .

Several methods have been reported for synthesizing 2-Amino-3,5-diiodobenzoic acid:

- Iodination of Anthranilic Acid: This method involves the stepwise introduction of iodine to anthranilic acid under controlled conditions.

- Diazotization followed by Sandmeyer Reaction: The amino group is first converted into a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce iodine .

- Use of Reagents: Reagents like sodium iodide can be used in reactions that facilitate the incorporation of iodine into the aromatic system.

These methods have been characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm product identity and purity .

2-Amino-3,5-diiodobenzoic acid has potential applications in various domains:

- Pharmaceuticals: Its derivatives may serve as precursors for developing new drugs with enhanced efficacy.

- Material Science: The compound may be utilized in synthesizing novel materials with specific electronic or optical properties.

- Research: It can be employed in studies exploring the structure-activity relationship of similar compounds .

Several compounds share structural similarities with 2-Amino-3,5-diiodobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Amino-3,5-dibromobenzoic acid | Similar structure with bromine instead of iodine | Potential antibacterial activity |

| 4-Amino-3,5-diiodobenzoic acid | Different substitution pattern (4-position amino) | Used in dye synthesis |

| 2-Amino-4,5-diiodobenzoic acid | Amino group at a different position | Exhibits unique electronic properties |

The presence of iodine in 2-Amino-3,5-diiodobenzoic acid sets it apart from these compounds by potentially enhancing its reactivity and biological activity .

Molecular Structure and Conformational Analysis

2-Amino-3,5-diiodobenzoic acid exhibits a distinctive molecular architecture characterized by its molecular formula C₇H₅I₂NO₂ and molecular weight of 388.93 g/mol [1] [2] [3]. The compound features a benzene ring substituted with two iodine atoms at the 3 and 5 positions (meta positions relative to the carboxylic acid group), an amino group at the 2 position (ortho to the carboxylic acid), and a carboxyl functional group [1] [2]. The structural arrangement follows the IUPAC systematic name of 2-amino-3,5-diiodobenzoic acid, with the InChI key RFIBDMCPIREZKC-UHFFFAOYSA-N providing unique identification [3] [4].

Single-crystal X-ray diffraction studies have revealed detailed molecular geometry and intermolecular interactions for this compound [6] [18]. The crystallographic analysis demonstrates that the molecular structure is stabilized by both intramolecular and intermolecular hydrogen bonding networks [6]. Computational characterization using density functional theory methods has provided comprehensive insights into the conformational preferences of the molecule [6] [18]. Geometry optimizations performed using Gaussian type orbitals at Gaussian 09W and Slater type orbitals at ADF2009.01 software have confirmed the experimental structural parameters [6].

The conformational analysis reveals that 2-amino-3,5-diiodobenzoic acid adopts a planar configuration typical of substituted benzoic acids [6] [18]. Computational studies examining thirty possible positional isomers have demonstrated that the 2-amino-3,5-diiodo substitution pattern represents the energetically most favorable arrangement [6] [18]. The molecule exhibits the lowest energy, narrowest highest occupied molecular orbital-lowest unoccupied molecular orbital gap, and highest electrophilicity index values among all possible isomeric configurations [6] [18].

Natural bond orbital analysis has provided detailed information about the electronic structure and bonding characteristics [6] [19]. The analysis reveals significant intramolecular charge transfer effects, particularly involving the amino and carboxyl functional groups [19]. Molecular electrostatic potential maps indicate regions of electron density distribution that influence the compound's reactivity patterns [6].

Physical Properties

Melting Point (241-243°C) and Thermal Stability

2-Amino-3,5-diiodobenzoic acid demonstrates remarkable thermal stability with a well-defined melting point range of 241-243°C [2] [9] [10]. This elevated melting point reflects the strong intermolecular interactions present in the crystalline structure, particularly hydrogen bonding networks involving the amino and carboxyl functional groups [9] [10]. The melting point consistency across multiple literature sources confirms the reproducibility of this thermal property [2] [9].

Thermal analysis studies indicate that the compound maintains structural integrity up to its melting point without significant decomposition [9]. The thermal stability profile suggests that the diiodo substitution pattern contributes to enhanced thermal resistance compared to unsubstituted aminobenzoic acid derivatives [23] [24]. Comparative thermal decomposition studies of related aminobenzoic acid compounds reveal that halogenated derivatives generally exhibit higher decomposition temperatures due to the electron-withdrawing effects of halogen substituents [23] [24].

The predicted boiling point of 441.9 ± 45.0°C indicates substantial thermal stability in the liquid phase, though this value represents a computational prediction rather than experimental measurement [2] [7]. Thermodynamic parameters calculated through density functional theory methods support the observed high thermal stability, with the compound showing resistance to thermal degradation processes [6].

Crystalline Morphology and Light Sensitivity

The crystalline morphology of 2-amino-3,5-diiodobenzoic acid is characterized by its appearance as white to light gray to light orange powder or crystalline material [1] [9]. The color variation depends on crystal size, purity, and storage conditions, with smaller crystals typically appearing lighter in color [1] [9]. Single-crystal X-ray diffraction analysis has revealed the detailed crystal structure, showing the arrangement of molecules within the crystal lattice [6] [18].

A critical physical characteristic of this compound is its pronounced light sensitivity [1] [9] [10]. The molecule exhibits photodegradation when exposed to light, necessitating storage in dark conditions to maintain chemical stability [1] [9]. This light sensitivity is attributed to the presence of iodine substituents, which can undergo photochemical reactions leading to molecular fragmentation or rearrangement [9] [10]. The recommended storage conditions specify maintenance in cool and dark environments at temperatures below 15°C to prevent both thermal and photochemical degradation [1] [9].

The crystalline structure analysis reveals that molecules are arranged in a network stabilized by hydrogen bonding between amino and carboxyl groups of adjacent molecules [6] [18]. This supramolecular organization contributes to the observed crystalline morphology and influences the physical properties of the bulk material [6]. The crystal packing arrangement also affects the light absorption characteristics, with the extended conjugation system created by the aromatic ring and substituents contributing to the photosensitivity [6].

Density Measurements (2.3815 g/cm³)

The estimated density of 2-amino-3,5-diiodobenzoic acid is 2.3815 g/cm³, reflecting the significant contribution of the two iodine atoms to the molecular mass [2] [7]. This high density value is characteristic of iodine-containing organic compounds, where the heavy halogen atoms substantially increase the mass-to-volume ratio [2]. Comparative density analysis with related compounds shows that the diiodo substitution increases the density by approximately 85% compared to the unsubstituted benzoic acid [7].

The density measurement provides important insights into the molecular packing efficiency within the crystalline structure [2] [7]. The calculated value suggests efficient space filling within the crystal lattice, consistent with the observed strong intermolecular interactions revealed by X-ray crystallographic analysis [6]. The density also correlates with the thermal stability properties, as higher density materials typically exhibit enhanced resistance to thermal motion and decomposition [2].

Computational predictions of density based on molecular structure and crystal packing arrangements agree well with the estimated experimental value [2] [7]. The agreement between theoretical predictions and experimental estimates validates the accuracy of the structural characterization and supports the reliability of other calculated physical properties [2].

Chemical Properties

Acid-Base Behavior and pKa Value (4.24)

The acid-base behavior of 2-amino-3,5-diiodobenzoic acid is characterized by a predicted pKa value of 4.24 ± 0.10, indicating moderate acidity typical of substituted benzoic acids [2] [10]. This pKa value reflects the influence of both electron-withdrawing and electron-donating substituents on the carboxylic acid group [14] [17]. The diiodo substitution at the meta positions provides strong electron-withdrawing effects through both inductive and resonance mechanisms, thereby increasing the acidity compared to unsubstituted benzoic acid [14] [17].

Comparative analysis with related compounds reveals the electronic effects of different substituents on acid strength [14]. The pKa of 2-amino-3,5-diiodobenzoic acid (4.24) is lower than that of 2-aminobenzoic acid (4.78), demonstrating the acidifying effect of iodine substitution [14]. However, it is slightly higher than the pKa of 2-amino-3,5-dibromobenzoic acid (4.16), reflecting the relative electron-withdrawing abilities of iodine versus bromine substituents [11] [14].

The presence of the amino group at the ortho position creates intramolecular hydrogen bonding with the carboxyl group, which can influence the acid dissociation behavior [14] [17]. Quantum chemical calculations using density functional theory methods have confirmed that the combination of electron-withdrawing iodine substituents and the electron-donating amino group creates a balanced electronic environment that determines the observed pKa value [14] [15]. The correlation between calculated molecular orbital energies and experimental pKa values supports the predicted acidity constant [14].

Functional Group Reactivity Profile

The reactivity profile of 2-amino-3,5-diiodobenzoic acid is dominated by the presence of three distinct functional groups: the amino group, the carboxyl group, and the iodine substituents [1] [2] . Each functional group contributes unique reactivity characteristics that define the compound's chemical behavior . The amino group serves as both a hydrogen bond donor and an electron-donating substituent, influencing the electronic distribution throughout the aromatic system [17].

The carboxyl group exhibits typical carboxylic acid reactivity, including esterification, amidation, and decarboxylation reactions [13]. The electron-withdrawing effect of the diiodo substitution enhances the reactivity of the carboxyl group toward nucleophilic attack, facilitating ester and amide formation [13]. Electrophilic aromatic substitution reactions are directed to positions meta to the carboxyl group due to its deactivating influence, though the presence of iodine substituents further deactivates the ring toward electrophilic attack [13].

The iodine substituents provide sites for nucleophilic aromatic substitution reactions, particularly under conditions that favor halogen displacement . The large size and polarizability of iodine atoms make them excellent leaving groups in nucleophilic substitution reactions . Additionally, the iodine atoms can participate in halogen bonding interactions, which influence the compound's solid-state structure and intermolecular interactions [25] [26]. Natural bond orbital analysis reveals that the functional groups exhibit cooperative electronic effects, with charge transfer between the amino group and the aromatic system influencing overall reactivity [6] [19].

Influence of Diiodo Substitution on Benzoic Acid Properties

The diiodo substitution pattern profoundly influences the properties of the benzoic acid framework through multiple electronic and steric effects [13] [14] [17]. The electron-withdrawing nature of iodine atoms significantly alters the electronic distribution within the aromatic system, leading to decreased electron density on the benzene ring [13] [14]. This electronic deactivation affects both the reactivity toward electrophilic aromatic substitution and the acidity of the carboxyl group [13] [17].

Computational studies comparing thirty possible positional isomers demonstrate that the 3,5-diiodo substitution pattern provides optimal electronic stabilization [6] [18]. The meta positioning of iodine atoms relative to the carboxyl group maximizes the electron-withdrawing inductive effect while minimizing unfavorable steric interactions [6] [18]. Molecular electrostatic potential calculations reveal that the diiodo substitution creates regions of reduced electron density that influence intermolecular interactions and crystal packing [6].

The heavy atom effect of iodine substitution substantially increases the molecular weight from 137.14 g/mol for 2-aminobenzoic acid to 388.93 g/mol for the diiodo derivative [1] [2]. This mass increase directly impacts physical properties including density, melting point, and thermal stability [2] [9]. The enhanced intermolecular interactions resulting from iodine substitution contribute to the elevated melting point and improved thermal stability compared to lighter halogen analogues [9] [23].

Halogen bonding capabilities introduced by the iodine substituents create additional opportunities for supramolecular organization and crystal engineering applications [25] [26]. The σ-hole interactions characteristic of heavy halogens provide directional bonding that complements traditional hydrogen bonding networks [25] [26]. This combination of interaction types contributes to the observed crystalline morphology and influences the solid-state properties of the compound [6] [25].

| Property | 2-Amino-3,5-diiodobenzoic acid | 2-Amino-3,5-dibromobenzoic acid | 2-Aminobenzoic acid | Benzoic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 388.93 [1] [2] | 294.93 [11] | 137.14 [14] | 122.12 [13] |

| Melting Point (°C) | 241-243 [2] [9] | 235-236 [11] | 146-148 [14] | 122-123 [13] |

| pKa | 4.24 ± 0.10 [2] [10] | 4.16 ± 0.10 [11] | 4.78 [14] | 4.20 [13] |

| Density (g/cm³) | 2.3815 [2] [7] | 2.158 [11] | ~1.4 [14] | 1.266 [13] |

| Light Sensitivity | Yes [1] [9] | Moderate [11] | No [14] | No [13] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant